molecular formula C10H19Cl2O4P B090871 Dibutyl 2,2-dichlorovinyl phosphate CAS No. 18795-58-9

Dibutyl 2,2-dichlorovinyl phosphate

Cat. No. B090871
CAS RN: 18795-58-9
M. Wt: 305.13 g/mol
InChI Key: LZILLTAAQRALBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl 2,2-dichlorovinyl phosphate (DBCP) is a synthetic chemical that was widely used as a pesticide in the 1970s. However, its use was banned in most countries due to its toxic effects on human health and the environment. Despite its ban, DBCP remains a subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Dibutyl 2,2-dichlorovinyl phosphate has been a subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential agent for the treatment of some types of cancer. Dibutyl 2,2-dichlorovinyl phosphate has been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo remains to be seen.
Dibutyl 2,2-dichlorovinyl phosphate has also been studied as a potential agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. However, the use of Dibutyl 2,2-dichlorovinyl phosphate for this purpose is still in the experimental stage, and further research is needed to determine its safety and efficacy.

Mechanism Of Action

Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that breaks down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Dibutyl 2,2-dichlorovinyl phosphate also has other mechanisms of action, including the inhibition of certain enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

Dibutyl 2,2-dichlorovinyl phosphate has been shown to have toxic effects on human health and the environment. Exposure to Dibutyl 2,2-dichlorovinyl phosphate can result in a range of symptoms, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and skin irritation. Long-term exposure to Dibutyl 2,2-dichlorovinyl phosphate can cause more serious health effects, including cancer, reproductive and developmental problems, and damage to the liver and kidneys.

Advantages And Limitations For Lab Experiments

Dibutyl 2,2-dichlorovinyl phosphate is a useful tool for scientific research due to its ability to inhibit acetylcholinesterase and other enzymes involved in DNA replication and repair. However, its toxic effects on human health and the environment make it difficult to work with in a laboratory setting. Special precautions must be taken to ensure the safety of researchers and the environment when working with Dibutyl 2,2-dichlorovinyl phosphate.

Future Directions

There are several future directions for research on Dibutyl 2,2-dichlorovinyl phosphate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the development of new pesticides that are less toxic to humans and the environment. Finally, further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Conclusion
Dibutyl 2,2-dichlorovinyl phosphate is a synthetic chemical that was widely used as a pesticide in the 1970s. Despite its ban, Dibutyl 2,2-dichlorovinyl phosphate remains a subject of scientific research due to its potential applications in various fields. Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor and has other mechanisms of action, but it also has toxic effects on human health and the environment. Further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.

Synthesis Methods

Dibutyl 2,2-dichlorovinyl phosphate is synthesized by reacting 2,2-dichloroethanol with dibutyl hydrogen phosphate in the presence of a catalyst. The reaction produces Dibutyl 2,2-dichlorovinyl phosphate as the main product, along with other byproducts. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

18795-58-9

Product Name

Dibutyl 2,2-dichlorovinyl phosphate

Molecular Formula

C10H19Cl2O4P

Molecular Weight

305.13 g/mol

IUPAC Name

dibutyl 2,2-dichloroethenyl phosphate

InChI

InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3

InChI Key

LZILLTAAQRALBQ-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl

Canonical SMILES

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl

Other CAS RN

18795-58-9

synonyms

DBDCVP
di-1-butyl-2,2-dichlorovinyl phosphate
di-n-butyl-2,2-dichlorovinyl phosphate
di-n-butyldichlorvos

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.